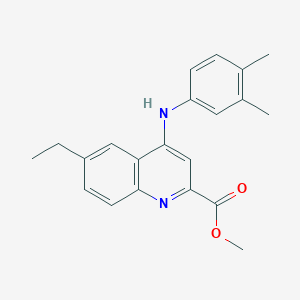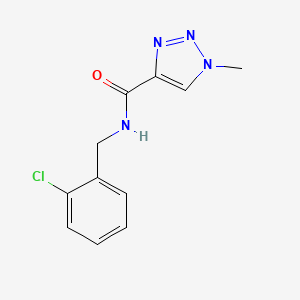
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S2 and its molecular weight is 520.06. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-enzymatic Potential
Compounds structurally related to the given chemical have been designed and synthesized, showcasing significant antibacterial screening against certain strains of gram-negative and gram-positive bacteria. These compounds also demonstrated enzyme inhibition capabilities, albeit with low potential against specific enzymes like lipoxygenase (LOX). This highlights their potential use in developing treatments targeting bacterial infections and modulating enzymatic pathways (Nafeesa et al., 2017).
Antimicrobial and Anti-urease Activities
Novel compounds incorporating sulphonylacetamide groups have shown promising antibacterial activities against various bacterial strains, including Bacillus subtiles, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhae, and Pseudomonas aeruginosa. Furthermore, certain derivatives exhibited excellent urease inhibition, suggesting a potential application in treating diseases related to urease-producing pathogens (Noreen et al., 2015).
Antithrombotic Properties
Related research on thrombin inhibitors, which share structural similarities with the compound of interest, has demonstrated potent oral antithrombotic properties in animal models. This suggests a possible application in the development of new therapeutic agents for preventing thrombosis (Lorrain et al., 2003).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, indicating the potential of these compounds in cancer treatment. One compound, in particular, was found to be the most potent against breast cancer cell lines, underscoring the therapeutic potential of sulfonylacetamide derivatives in oncology (Ghorab et al., 2015).
Structural and Electronic Properties
The synthesis of compounds with sulphonylacetamide moieties and their subsequent analysis using Density Functional Theory (DFT) provides insights into their structural properties and reactivity. Such studies are crucial for understanding how these compounds interact at the molecular level, paving the way for the design of more effective drugs and materials (Noreen et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylbenzenesulfonyl chloride with 2-thiouracil to form 5-((4-butylphenyl)sulfonyl)-2-thiouracil. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate. The final compound is obtained by reacting ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate with 4-chlorophenethylamine followed by hydrolysis of the ethyl ester group.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-thiouracil", "ethyl chloroacetate", "4-chlorophenethylamine" ], "Reaction": [ "4-butylbenzenesulfonyl chloride + 2-thiouracil → 5-((4-butylphenyl)sulfonyl)-2-thiouracil", "5-((4-butylphenyl)sulfonyl)-2-thiouracil + ethyl chloroacetate → ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate", "ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate + 4-chlorophenethylamine → 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide", "Hydrolysis of ethyl ester group in 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide" ] } | |
Número CAS |
1223980-82-2 |
Nombre del producto |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide |
Fórmula molecular |
C24H26ClN3O4S2 |
Peso molecular |
520.06 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H26ClN3O4S2/c1-2-3-4-17-7-11-20(12-8-17)34(31,32)21-15-27-24(28-23(21)30)33-16-22(29)26-14-13-18-5-9-19(25)10-6-18/h5-12,15H,2-4,13-14,16H2,1H3,(H,26,29)(H,27,28,30) |
Clave InChI |
HLGAXXNDWXIZSV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)
![4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2589791.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)

![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)
![4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2589805.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)